3-(diaminomethylene)furan-2,4(3H,5H)-dione
Overview
Description
3-(Diaminomethylene)furan-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of furan derivatives
Scientific Research Applications
3-(Diaminomethylene)furan-2,4(3H,5H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Safety and Hazards
The safety information for similar compounds, such as Furan-2,4(3H,5H)-dione, includes hazard statements H315-H319, which indicate that the compound causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the study of “3-(diaminomethylene)furan-2,4(3H,5H)-dione” and similar compounds could involve the development of more efficient and simple strategies for their synthesis . This could potentially involve the use of cheaper catalysts and the exploration of new multi-component reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diaminomethylene)furan-2,4(3H,5H)-dione can be achieved through multi-component reactions involving aromatic amines, aldehydes, and acetylenic esters. One efficient method involves the use of HY Zeolite nano-powder as a catalyst, which facilitates the reaction under mild conditions to yield the desired furan derivative .
Industrial Production Methods
Industrial production of this compound typically involves similar multi-component reactions, but on a larger scale. The use of cost-effective and readily available catalysts, such as SnCl2 or ZnO nanoparticles, is preferred to ensure high yields and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Diaminomethylene)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert it into more saturated furan derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: A simpler furan derivative with similar reactivity but lacking the amino groups.
3-Hydroxy-4,5-dimethyl-2(5H)-furanone: Another furan derivative with different substituents, used in flavor and fragrance industries.
Uniqueness
3-(Diaminomethylene)furan-2,4(3H,5H)-dione is unique due to its diaminomethylene group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-hydroxy-5-oxo-2H-furan-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJXLYLJLHXSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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